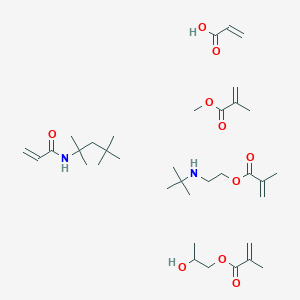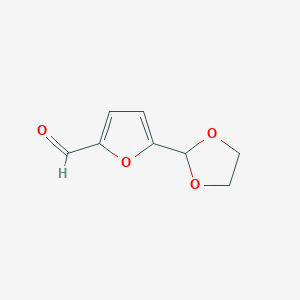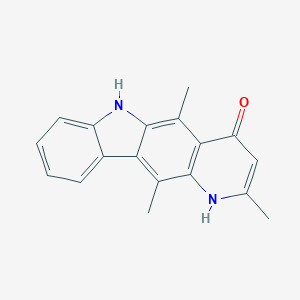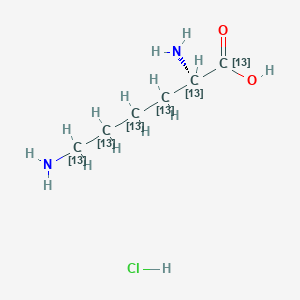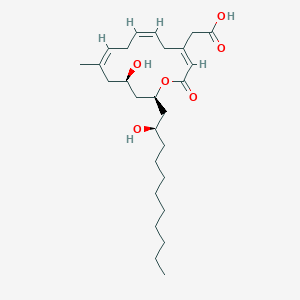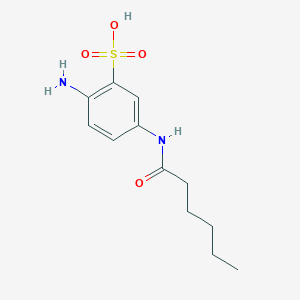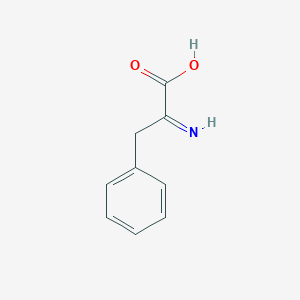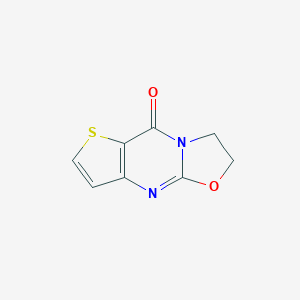
2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one, also known as DOTP, is a heterocyclic compound with potential therapeutic applications. This compound has gained attention due to its unique structure and potential for use in the development of new drugs.
Mechanism Of Action
The mechanism of action of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, a signaling enzyme involved in cell growth and differentiation.
Biochemical And Physiological Effects
2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to induce apoptosis and inhibit cell growth. In neurons, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to protect against oxidative stress and promote cell survival. In infectious diseases, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to have antimicrobial activity against various pathogens.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one in lab experiments is its unique structure and potential for use in the development of new drugs. However, one limitation is the limited availability of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one and the high cost of synthesis.
Future Directions
There are many future directions for research on 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one. One direction is the development of new drugs based on the structure of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one for the treatment of various diseases. Another direction is the study of the mechanism of action of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one and its potential use in combination with other drugs. Additionally, the synthesis of new derivatives of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one with improved properties and efficacy is an area of future research.
Synthesis Methods
The synthesis of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one involves the reaction of 2-aminothiophenol and ethyl acetoacetate in the presence of triethylamine and acetic anhydride. The resulting compound is then cyclized with potassium carbonate in dimethylformamide to produce 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one. This synthesis method has been optimized to yield high purity and quantity of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one.
Scientific Research Applications
2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been studied for its potential therapeutic applications in various fields such as cancer treatment, neurodegenerative diseases, and infectious diseases. In cancer treatment, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In infectious diseases, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to have antimicrobial activity against various pathogens.
properties
CAS RN |
123495-11-4 |
|---|---|
Product Name |
2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one |
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
10-oxa-4-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6-5(1-4-13-6)9-8-10(7)2-3-12-8/h1,4H,2-3H2 |
InChI Key |
BJAJDJDODCWPNS-UHFFFAOYSA-N |
SMILES |
C1COC2=NC3=C(C(=O)N21)SC=C3 |
Canonical SMILES |
C1COC2=NC3=C(C(=O)N21)SC=C3 |
Other CAS RN |
123495-11-4 |
synonyms |
2,3-dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one DOTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



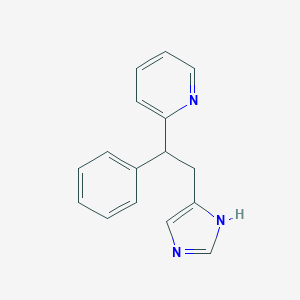
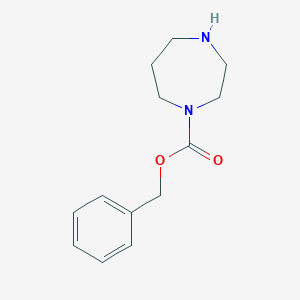
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)
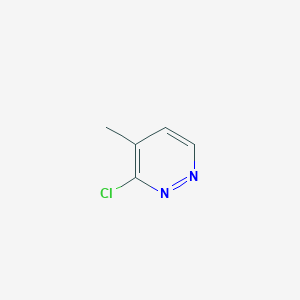
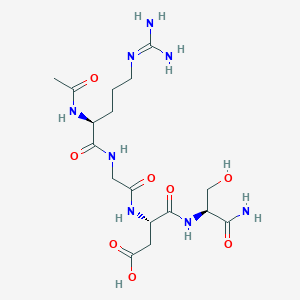
![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)
